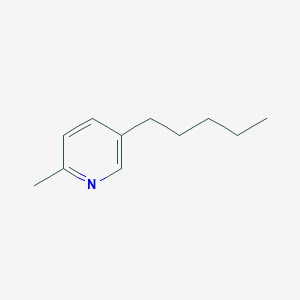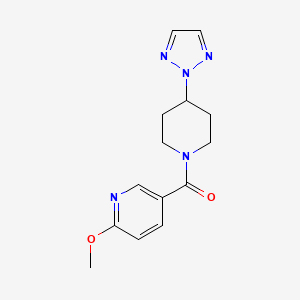
N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide is a chemical compound with the molecular formula C15H14ClN3O3S . It has gained significant attention from researchers due to its interesting biological properties.
Molecular Structure Analysis
The molecular weight of this compound is 351.8 g/mol, and its exact mass is 351.0444402 g/mol . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 4, a heavy atom count of 23, and a complexity of 415 .Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 3.4, indicating its lipophilicity . This property is important as it can influence the compound’s absorption and distribution within the body.Applications De Recherche Scientifique
Synthesis and Characterization
A study by Yeşilkaynak et al. (2017) on a novel thiourea derivative, including N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide and its metal complexes, explored its synthesis, characterization, and thermal and electrochemical behavior. The research highlighted the antioxidant and anticancer activities against MCF-7 breast cancer cells, indicating the compound's potential in medical applications (Yeşilkaynak et al., 2017).
Antioxidant and Anticancer Activities
The same compound was further explored for its antioxidant and anticancer activities. The complexes derived from N-((2-chloropyridin-3-yl)carbamothioyl) derivatives have been shown to exhibit significant antioxidant activity, determined by DPPH and ABTS assays, and anticancer activity against MCF-7 breast cancer cells through MTT assay. These findings suggest the compound's relevance in developing therapeutic agents with antioxidant and anticancer properties (Yeşilkaynak et al., 2017).
Molecular Structure and Computational Analysis
Further studies on related compounds, such as those involving pyridine-derived N-heterocyclic carbenes, highlight the importance of computational methods in understanding the molecular structure, thermodynamics, and potential reactivity of N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide derivatives. These studies offer insights into the stabilization energies and suggest mechanisms for tautomerizations, providing a theoretical basis for future synthetic and application-oriented research (Kassaee et al., 2009).
Antimicrobial Properties
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide (a related structure) were synthesized and characterized, showing enhanced antibacterial efficacy compared to the thiourea derivative ligands. This suggests that metal complexes of N-((2-chloropyridin-3-yl)carbamothioyl)-3,5-dimethoxybenzamide and related compounds could be potent antimicrobial agents (Saeed et al., 2010).
Mécanisme D'action
- The primary target of this compound is the adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a crucial enzyme involved in cellular energy homeostasis. When activated, it regulates various metabolic processes, including glucose uptake, lipid metabolism, and protein synthesis .
- Activated AMPK then modulates downstream pathways, such as inhibiting mTOR (mammalian target of rapamycin) and activating PPARα (peroxisome proliferator-activated receptor alpha). These actions regulate cellular energy balance, protein synthesis, and lipid metabolism .
Target of Action
Mode of Action
- activates AMPK by directly binding to its γ-subunit. This binding leads to conformational changes, promoting AMPK phosphorylation and activation.
Biochemical Pathways
- The compound affects several pathways:
- Activation of AMPK suppresses anabolic processes (e.g., protein synthesis) and enhances catabolic pathways (e.g., fatty acid oxidation). Inhibition of mTOR reduces protein synthesis and cell growth. Activation of PPARα promotes fatty acid oxidation and lipid metabolism .
Pharmacokinetics
- The compound is orally bioavailable and is absorbed from the gastrointestinal tract. It distributes widely in tissues due to its lipophilic nature. Metabolized primarily by liver enzymes (e.g., cytochrome P450) into inactive metabolites. Eliminated mainly through urine and feces. High bioavailability due to good absorption and minimal first-pass metabolism .
Result of Action
Action Environment
- AMPK responds to nutrient levels (e.g., low glucose, high AMP/ATP ratio). Hypoxia activates AMPK. AMPK activation during stress (e.g., exercise, calorie restriction).
Propriétés
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-21-10-6-9(7-11(8-10)22-2)14(20)19-15(23)18-12-4-3-5-17-13(12)16/h3-8H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZNCXRQXTJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
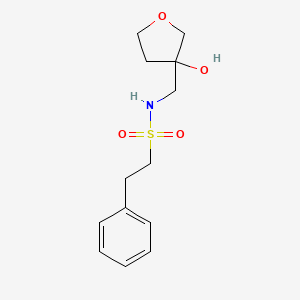
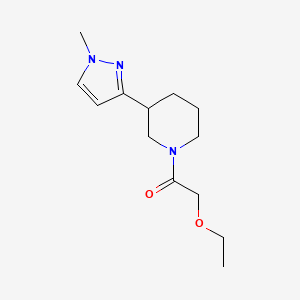
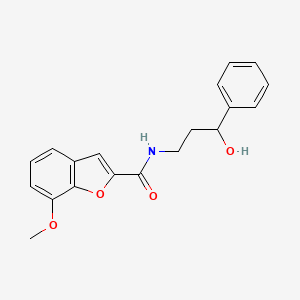
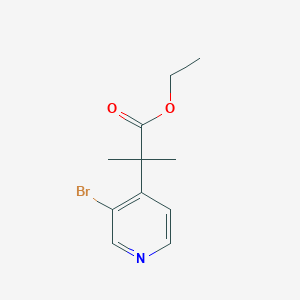
![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
![m-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2600361.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
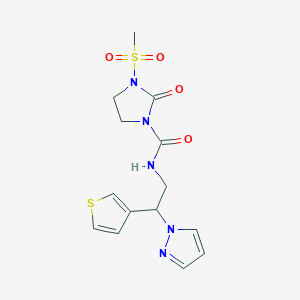
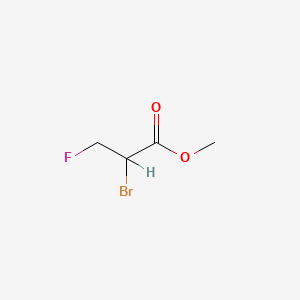
![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)
